2-氯-4-硝基苯基-N-乙酰-β-D-葡萄糖胺

描述

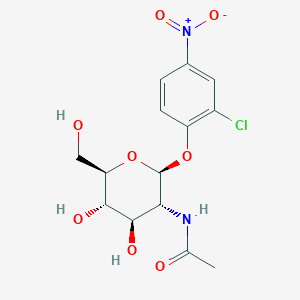

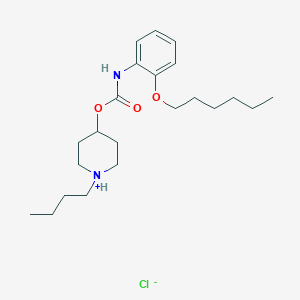

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is a synthetic substrate used for determining the activity of N-acetyl-beta-D-glucosaminidase (EC 3.2.1.30; NAG) in urine . The activity is determined kinetically, and no sample blank is required .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide involves the use of crown ether (15-crown-5-ether) and ethylene glycol to increase the solubility of this substrate .Molecular Structure Analysis

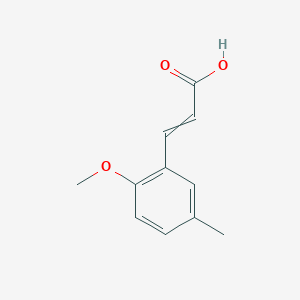

The molecular formula of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is C14H18N2O8 . Its molecular weight is 342.30 .Chemical Reactions Analysis

The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP), which is measured at 405 nm .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide include a molecular weight of 342.30 and a specific rotation of –15° ± 2° (5 mg/ml, water, 25 °C) .科学研究应用

尿液中 NAG 活性测定: 2-氯-4-硝基苯基-N-乙酰-β-D-葡萄糖胺被用作测定尿液中 NAG 活性的合成底物,这对于筛查肾脏疾病很有用。使用该底物开发的动力学速率测定法可以在很宽的范围内高精度、高灵敏度地测量 NAG 活性,并且适用于各种自动分析仪 (Makise、Saito、Obuchi、Kanayama、Ichikawa、Harakawa 和 Yoshida,1988).

改进的动力学速率测定法: 据报道,使用 2-氯-4-硝基苯基-N-乙酰-β-D-葡萄糖胺改进了尿液中 NAG 活性的动力学速率测定法。此改进包括增加底物的溶解度,并使用人胎盘中的 NAG 与人尿液进行更准确的比较。该方法已在大量健康志愿者中得到验证 (Makise、Saito、Obuchi、Kanayama、Harakawa 和 Yoshida,1990).

酶速率测定应用: 一项研究合成了 N-乙酰-β-D-葡萄糖胺的衍生物,并评估了 N-乙酰-β-D-葡萄糖胺水解酶对它们的分解。该研究发现这些衍生物可能是 NAG 速率测定的潜在底物,其中 2-氯-4-硝基苯基 N-乙酰-β-D-葡萄糖胺是参考物质之一 (Kasai、Okada 和 Yamaji,1995).

与其他底物的比较: 研究比较了用于大鼠尿液中 NAG 活性测定的各种底物,发现 2-氯-4-硝基苯基-N-乙酰-β-D-葡萄糖胺是有效的,特别是在适用于临床化学分析仪的动力学测定中 (Jung、Priem、Henke、Klotzek 和 Becker,1991).

作用机制

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide (Cnp-nag) is the enzyme hexosaminidase . Hexosaminidase is responsible for the hydrolysis of N-acetyl-D-hexosamines in glycoproteins and glycolipids.

Mode of Action

Cnp-nag acts as a substrate for hexosaminidase . The enzymatic action cleaves the glycosidic bond in Cnp-nag, resulting in the formation of 2-chloro-4-nitrophenolate .

Result of Action

The enzymatic action on Cnp-nag results in the formation of 2-chloro-4-nitrophenolate . This compound can be detected and measured at 405 nm, providing a method for quantifying hexosaminidase activity .

Action Environment

The action of Cnp-nag is influenced by environmental factors such as temperature and pH, which can affect the activity of hexosaminidase. For instance, optimal temperature ranges for some hexosaminidases have been reported to be between 37–60 °C . Additionally, the presence of other substrates and inhibitors can also influence the efficacy of Cnp-nag as a hexosaminidase substrate.

安全和危害

未来方向

生化分析

Biochemical Properties

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is known to interact with various enzymes, proteins, and other biomolecules. It is a widely used substrate for the enzyme N-acetyl-beta-D-glucosaminidase . The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate, which can be measured at 405 nm .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide involves its interaction with the enzyme N-acetyl-beta-D-glucosaminidase. The enzyme cleaves the glycosidic bond of the compound, releasing 4-nitrophenol . This process can be quantified by colorimetric detection at 405 nm, providing a measure of N-acetyl-beta-D-glucosaminidase activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-D-glucosaminidase. The enzyme cleaves the glycosidic bond of the compound, releasing 4-nitrophenol .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCYDPSFMEFFL-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145952 | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103614-82-0 | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

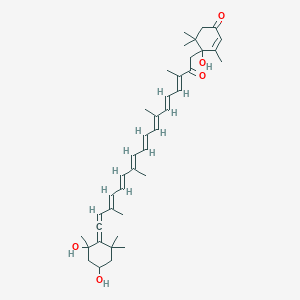

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

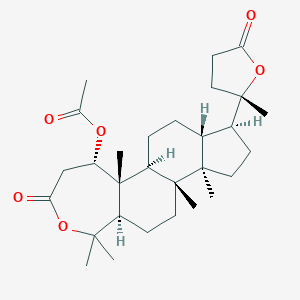

![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)